molecular formula C24H20ClN3O2 B11234529 1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide

Cat. No.: B11234529
M. Wt: 417.9 g/mol
InChI Key: JDJKAHJLOYGRBM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Ring: This step involves the coupling of the benzoxazole intermediate with a pyridine derivative, often facilitated by palladium-catalyzed cross-coupling reactions.

    Attachment of the Cyclopentanecarboxamide Group: The final step involves the formation of the amide bond, typically through the reaction of the amine with a cyclopentanecarboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyridine ring or the benzoxazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Imidazo[1,2-a]pyridines

Uniqueness

1-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C24H20ClN3O2/c25-18-7-5-17(6-8-18)24(11-1-2-12-24)23(29)27-19-9-10-21-20(14-19)28-22(30-21)16-4-3-13-26-15-16/h3-10,13-15H,1-2,11-12H2,(H,27,29)

InChI Key

JDJKAHJLOYGRBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5

Origin of Product

United States

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